3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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Overview
Description
3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a specialized organic compound characterized by its azido group and pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The azido group can be introduced through azidation reactions, and the carboxylic acid group can be derived from corresponding esters or acids.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives like esters or amides.
Reduction: The azido group can be reduced to form amines.
Substitution: The pyrrolidine ring can participate in substitution reactions, where substituents can be introduced at various positions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Sodium azide (NaN3) is often used for azidation, and lithium aluminum hydride (LiAlH4) for reduction.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Amines, including primary, secondary, and tertiary amines.
Substitution: Substituted pyrrolidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its azido group makes it a versatile intermediate in click chemistry reactions, which are widely used in organic synthesis.
Biology: In biological research, the azido group can be used for labeling and tracking molecules within cells. This compound can be employed in bioconjugation techniques to attach fluorescent tags or other probes to biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable precursor for synthesizing pharmaceuticals. It can be used to create compounds with biological activity, such as enzyme inhibitors or receptor ligands.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties may be exploited to develop new products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in click chemistry, the azido group reacts with alkynes to form triazole rings, a reaction that is highly efficient and selective. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Azido-1-propanamine
3-Azido-2-phenylpropan-1-ol
1,3-bis[(2-methylpropan-2-yl)oxy]propan-2-ol
Uniqueness: 3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is unique due to its combination of the pyrrolidine ring and the azido group, which provides versatility in chemical reactions. Its carboxylic acid group further adds to its reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-9(2,3)18-8(17)14-5-4-10(6-14,7(15)16)12-13-11/h4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDONTCYAJPXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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